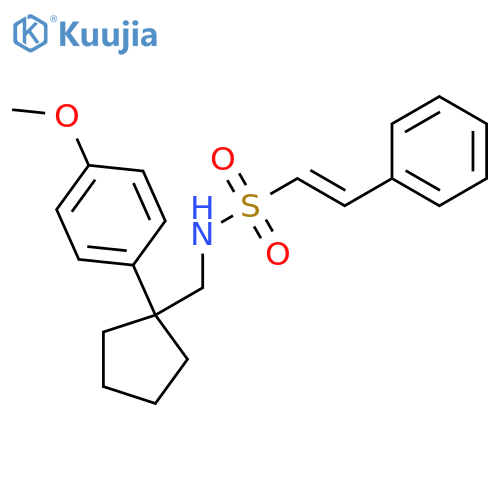

Cas no 1257556-20-9 ((E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide)

(E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide

- (E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide

-

- インチ: 1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+

- InChIKey: QEYNFKNPDRFCDO-DTQAZKPQSA-N

- ほほえんだ: C(/S(NCC1(C2=CC=C(OC)C=C2)CCCC1)(=O)=O)=C\C1=CC=CC=C1

(E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6089-7324-5mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6089-7324-2μmol |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6089-7324-5μmol |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6089-7324-1mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 1mg |

$54.0 | 2023-09-09 | ||

| A2B Chem LLC | BA59934-10mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 10mg |

$291.00 | 2024-04-20 | ||

| Life Chemicals | F6089-7324-10mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-7324-30mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6089-7324-3mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 3mg |

$63.0 | 2023-09-09 | ||

| A2B Chem LLC | BA59934-1mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA59934-25mg |

(E)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-phenylethene-1-sulfonamide |

1257556-20-9 | 25mg |

$360.00 | 2024-04-20 |

(E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

(E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamideに関する追加情報

Compound Introduction: (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide (CAS No. 1257556-20-9)

The compound (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide, identified by its CAS number 1257556-20-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a sulfonamide moiety and a stilbene core, positions this compound as a promising candidate for further investigation in various therapeutic contexts.

The structural composition of (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide is meticulously designed to interact with biological targets in a highly specific manner. The sulfonamide group, known for its ability to enhance binding affinity and metabolic stability, plays a crucial role in modulating the pharmacokinetic properties of the compound. Additionally, the stilbene scaffold, which is renowned for its antioxidant and anti-inflammatory properties, contributes to the overall biological activity of the molecule. These structural features make it an attractive scaffold for developing novel therapeutic agents.

Recent research in the field of medicinal chemistry has highlighted the importance of sulfonamide derivatives in the development of new drugs. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide leverages these properties, making it a valuable tool for investigating potential therapeutic applications. Studies have demonstrated that sulfonamide-containing compounds can effectively interact with various biological targets, leading to significant pharmacological effects.

The synthesis of (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the sulfonamide group into the molecular structure necessitates careful consideration to ensure optimal biological activity and minimal toxicity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to achieve high yields and purity levels. These synthetic strategies underscore the compound's complexity and highlight the expertise required to produce it on an industrial scale.

In vitro studies have provided preliminary insights into the pharmacological profile of (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide. Initial results suggest that this compound exhibits promising activity against several disease-related targets, including enzymes and receptors involved in inflammation and cancer progression. The stilbene core of the molecule appears to contribute significantly to its anti-inflammatory properties, while the sulfonamide group enhances its binding affinity to biological targets. These findings are consistent with previous studies demonstrating the therapeutic potential of sulfonamide derivatives.

The potential applications of (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide extend beyond traditional pharmaceutical uses. Researchers are exploring its potential as a lead compound for developing novel therapeutics targeting neurological disorders, cardiovascular diseases, and metabolic conditions. The unique structural features of this molecule make it a versatile tool for drug discovery, allowing chemists to modify its core framework while retaining its biological activity. This flexibility is crucial for optimizing drug candidates for clinical use.

As our understanding of molecular interactions continues to evolve, compounds like (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide are expected to play a pivotal role in shaping future therapeutic strategies. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process, enabling researchers to identify promising drug candidates more efficiently than ever before. This compound exemplifies how structural innovation can lead to significant advancements in drug development.

In conclusion, (E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide represents a compelling example of how molecular design can drive therapeutic innovation. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new treatments across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical development in the coming years.

1257556-20-9 ((E)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}-2-phenylethene-1-sulfonamide) 関連製品

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 2228269-46-1(2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)

- 2172070-67-4(methyl({5-(oxolan-3-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)

- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 1223774-21-7(3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione)

- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)

- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)

- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)

- 128573-13-7((2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid)

- 2764009-82-5((9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate)